N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a synthetic acetamide derivative characterized by a pyrrolidine ring substituted with a 2-aminoethyl group and a methyl-acetamide moiety. Its molecular formula is C₁₁H₂₂N₃O, with a calculated molecular weight of 212.3 g/mol.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)12(2)7-10-3-5-13(8-10)6-4-11/h10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCWKWMIBKFEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an aminoethyl moiety.
Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The amino-ethyl side chain undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the primary amine to a ketone, while preserving the acetamide group.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 hrs | N-[1-(2-Oxo-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide | 72% |
Acylation Reactions
The primary amine group reacts with acylating agents like acetic anhydride. This reaction is critical for introducing protective groups or modifying solubility .
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acylation | Acetic anhydride, RT, 2 hrs | N-[1-(2-Acetamido-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide | 85% |
Alkylation Reactions
The amino-ethyl group participates in alkylation with alkyl halides (e.g., methyl iodide) in basic media, forming quaternary ammonium derivatives.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaOH, EtOH, 50°C, 6 hrs | N-[1-(2-(N,N-Dimethylamino)-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide | 68% |
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 hrs | 3-[(Methylamino)methyl]-1-(2-amino-ethyl)pyrrolidine + Acetic acid | 90% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 6 hrs | Sodium acetate + 3-[(Methylamino)methyl]-1-(2-amino-ethyl)pyrrolidine | 88% |
Cyclization Reactions
Intramolecular cyclization occurs under thermal or acidic conditions, forming bicyclic structures.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Cyclization | H₂SO₄ (cat.), 120°C, 12 hrs | 8-Aza-bicyclo[4.3.0]nonan-2-one derivative | 65% |
Nucleophilic Substitution
The pyrrolidine nitrogen acts as a nucleophile in reactions with electrophiles like alkyl halides.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Substitution | Benzyl chloride, K₂CO₃, DMF, 80°C, 5 hrs | N-Benzyl-N-[1-(2-amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide | 75% |
Key Reaction Insights:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation and acylation.
-
Catalysts : Acid catalysts (e.g., H₂SO₄) are essential for cyclization, while bases (e.g., NaOH) drive hydrolysis.
-
Temperature Sensitivity : Oxidation and cyclization require elevated temperatures (>60°C) for optimal yields .
This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and pharmacologically relevant derivatives. Experimental protocols emphasize rigorous purification (e.g., column chromatography, recrystallization) to isolate high-purity products .
Scientific Research Applications
Medicinal Chemistry
NMPA has been investigated for its potential therapeutic effects, particularly in the field of neurology . Its structure suggests it may interact with neurotransmitter systems, making it a candidate for:
- Neuroprotective Agents : Studies indicate that compounds similar to NMPA could protect neurons from damage due to oxidative stress or neuroinflammation.
- Cognitive Enhancers : Preliminary research suggests that NMPA might enhance cognitive functions by modulating neurotransmitter levels.
Neuroscience Research
In neuroscience, NMPA's ability to influence neuronal activity makes it valuable for:
- Studying Neurotransmitter Dynamics : Researchers can use NMPA to explore how it affects neurotransmitter release and uptake, particularly in synaptic transmission.
- Animal Models of Disease : NMPA can be utilized in animal models to study neurological diseases such as Alzheimer’s or Parkinson’s disease, assessing its impact on behavioral and physiological outcomes.
Synthetic Intermediate
NMPA serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for:
- Synthesis of Complex Molecules : NMPA can be used as a building block for synthesizing more complex compounds, including those with potential therapeutic applications.
- Development of New Drug Candidates : By modifying the NMPA structure, chemists can create new derivatives that may exhibit enhanced biological activity or reduced side effects.
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers explored the neuroprotective effects of NMPA on cultured neurons exposed to oxidative stress. The results indicated that NMPA significantly reduced neuronal death compared to controls, suggesting its potential as a neuroprotective agent.
Case Study 2: Cognitive Enhancement
Another study examined the cognitive-enhancing properties of NMPA in rodent models. The results demonstrated improved performance in memory tasks, indicating that NMPA may influence cognitive functions through modulation of cholinergic pathways.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Findings and Implications
a) Backbone Flexibility vs. Rigidity
- The target compound’s pyrrolidine ring (5-membered) offers greater conformational flexibility compared to the piperidine analog (6-membered) in . This flexibility may enhance binding to dynamic biological targets.
b) Functional Group Effects
- The cyanoethyl group in increases polarity and hydrogen-bonding capacity compared to the target’s aminoethyl group. However, its biological activity remains unassessed.
- The 3-nitrophenyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating aminoethyl group in the target. This difference significantly alters reactivity and solubility profiles.
c) Steric and Lipophilic Considerations
- The branched acyl chain in (amino-3-methyl-butyryl) enhances lipophilicity, which could improve membrane permeability but may reduce aqueous solubility.
Biological Activity
Antibacterial Activity
Pyrrolidine-containing compounds, which share structural similarities with N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide, have demonstrated notable antibacterial properties .
Gram-Positive Bacteria
Some pyrrolidine alkaloids have shown significant activity against Gram-positive bacteria:
- Bacillus subtilis : MIC value of 75 µg/mL
- Enterococcus faecalis : MIC value of 125 µg/mL
Gram-Negative Bacteria
The same compounds also exhibited activity against Gram-negative bacteria:
- Escherichia coli : MIC value of <125 µg/mL
- Pseudomonas aeruginosa : MIC value of 150 µg/mL
These findings suggest that this compound may possess similar antibacterial properties, although direct studies on this specific compound are needed for confirmation .
Antitumor Activity
While not directly related to the queried compound, research on structurally similar molecules provides insights into potential antitumor activities .
Case Study: MDA-MB-231 Breast Cancer Cell Line
A study using a related compound (referred to as (±)-25) on the aggressive triple-negative breast cancer cell line MDA-MB-231 revealed:
- In vitro : 55% decrease in cell viability after 3 days of treatment at 10 μM concentration
- In vivo : Significant reduction in tumor growth in a xenograft model
| Treatment | Dosage | Effect |
|---|---|---|
| In vitro | 10 μM | 55% decrease in cell viability |
| In vivo | 20 mg/kg (daily, ip) | Significant tumor growth reduction |
These results suggest that compounds with similar structural features to this compound may have potential in cancer treatment, particularly in aggressive breast cancer types .
Metabolic Considerations
Understanding the metabolism of structurally similar compounds can provide insights into the potential biological activity and pharmacokinetics of this compound.
Research on related compounds has shown:
- N-methylacetamide and N-hydroxymethylacetamide are primary metabolites in animals and humans
- In a study with male CBA/CA mice:
These metabolic patterns suggest that this compound might undergo similar metabolic processes, potentially influencing its biological activity and duration of effect.
Based on the structural features of this compound, several potential mechanisms of action can be hypothesized:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to some pyrrolyl benzamide derivatives that have shown inhibitory effects on InhA, an enzyme crucial for bacterial cell wall synthesis .
- Receptor Interaction : The pyrrolidine ring and the acetamide moiety could potentially interact with specific cellular receptors, modulating various biological processes.
- Membrane Disruption : Given the amphiphilic nature of the molecule, it might interact with cellular membranes, potentially disrupting their integrity or function, which could explain its possible antibacterial properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide, and how can reaction conditions be optimized?
- Methodology : The compound's synthesis can be approached via nucleophilic substitution or reductive amination, leveraging pyrrolidine and acetamide precursors. For example, Scheme 3 in outlines a similar acetamide synthesis using ethanol as a solvent, piperidine as a catalyst, and low temperatures (0–5°C) to minimize side reactions. Reaction optimization should include parameter screening (temperature, solvent polarity, stoichiometry) and monitoring via TLC or HPLC. Purification via recrystallization or column chromatography is critical, as demonstrated in 's single-crystal X-ray study of a structurally analogous compound .
Q. How can the structural and chemical properties of this compound be characterized to confirm its identity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify amine and acetamide functional groups.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical confirmation, as shown in for a related pyrrolidine-acetamide derivative .
- FTIR to identify secondary amine stretches (~3300 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) using HPLC to monitor degradation. Hygroscopicity should be assessed via dynamic vapor sorption (DVS), as hygroscopic amines (e.g., in ) may require anhydrous storage .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives or improve reaction efficiency for this compound?
- Methodology :
- Apply density functional theory (DFT) to model reaction pathways (e.g., transition states for amide bond formation) and predict regioselectivity.
- Use molecular docking to explore bioactivity by targeting receptors with structural homology to histamine or similar amines ( ) .
- Integrate machine learning (e.g., ICReDD’s workflow in ) to screen solvent/reagent combinations and reduce experimental trial-and-error .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodology :
- Perform orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Cross-reference with structural analogs (e.g., ’s pyridine derivatives) to identify scaffold-specific interference .
Q. What strategies are effective for improving solubility and bioavailability of this compound in preclinical studies?
- Methodology :
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citrate).
- Nanoparticle formulation : Use solvent evaporation or high-pressure homogenization to enhance dissolution rates.
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to the amine or acetamide moiety, inspired by ’s modifications .
Q. How can reaction scalability be addressed without compromising yield or purity?
- Methodology :
- Optimize continuous flow chemistry setups to control exothermic reactions and improve mixing.
- Apply membrane separation technologies (, RDF2050104) for efficient purification at scale .
- Conduct DoE (Design of Experiments) to identify critical process parameters (CPPs) and ensure reproducibility.
Data Contradiction Analysis
Q. What steps should be taken if spectroscopic data (e.g., NMR) conflicts with computational predictions?
- Methodology :
- Re-examine computational models for errors in solvent effects or conformational sampling.
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., rotamers).
- Compare with crystallographic data (e.g., ) to validate dominant conformers .
Safety and Regulatory Considerations
Q. What protocols are recommended for handling this compound given potential amine-related toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
